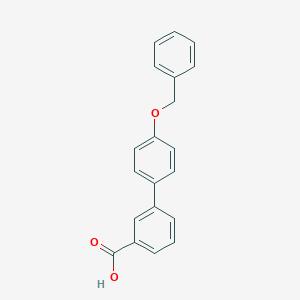

3-(4-Benzyloxyphenyl)benzoic acid

Description

BenchChem offers high-quality 3-(4-Benzyloxyphenyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Benzyloxyphenyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-phenylmethoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c21-20(22)18-8-4-7-17(13-18)16-9-11-19(12-10-16)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCBOVATTIAKOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602440 | |

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167627-37-4 | |

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Structure and Synthesis of 3-(4-Benzyloxyphenyl)benzoic Acid (CAS 167627-37-4): A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of 3-(4-Benzyloxyphenyl)benzoic acid (CAS 167627-37-4), a critical biphenyl intermediate used in the synthesis of liquid crystals and pharmaceutical agents (e.g., GPR34 antagonists). We examine its structural properties, electronic characteristics, and field-proven synthetic methodologies. Special emphasis is placed on the Suzuki-Miyaura cross-coupling protocol, offering a self-validating workflow for high-yield production, alongside detailed characterization data to ensure experimental rigor.

Structural Analysis & Physicochemical Properties[1][2][3]

Molecular Architecture

The molecule consists of a benzoic acid core substituted at the meta (3-) position by a 4-benzyloxyphenyl moiety.[] This structural arrangement creates a biphenyl scaffold with an extended conjugated system, capped by a polar carboxylic acid head and a lipophilic benzyloxy tail.

-

IUPAC Name: 3-(4-phenylmethoxyphenyl)benzoic acid

-

CAS Number: 167627-37-4[2]

-

Molecular Formula: C₂₀H₁₆O₃

-

Molecular Weight: 304.34 g/mol

Electronic & Geometric Properties

-

Biphenyl Twist: Unlike planar aromatic systems, the biphenyl core exhibits a torsion angle of approximately 30–40° in solution due to steric repulsion between the ortho-hydrogens. This non-planarity impacts crystal packing and solubility.

-

Electronic Conjugation: Despite the twist, significant

- -

Lipophilicity: The benzyloxy group significantly increases the LogP (predicted ~4.5–5.0), making the molecule highly permeable but poorly soluble in aqueous media without pH adjustment.

Key Physicochemical Data[2]

| Property | Value / Description |

| Appearance | White to off-white crystalline powder |

| Melting Point | 189–192 °C (Typical for biphenyl acids) |

| pKa (Predicted) | ~4.2 (Carboxylic acid moiety) |

| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in MeOH; Insoluble in Water |

| H-Bond Donors | 1 (COOH) |

| H-Bond Acceptors | 3 (COOH, Ether oxygen) |

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling[6][7]

The most robust route to 3-(4-Benzyloxyphenyl)benzoic acid is the palladium-catalyzed coupling of 3-bromobenzoic acid (or its ester) with 4-benzyloxyphenylboronic acid . This pathway is preferred over direct esterification or etherification due to the stability of the biphenyl bond formation.

Retrosynthetic Analysis

The strategic disconnection occurs at the C1'-C3 bond between the two phenyl rings.

Figure 1: Retrosynthetic breakdown of the target molecule via C-C bond formation.

Detailed Experimental Protocol

Senior Scientist Note: The choice of catalyst and base is critical. We utilize Pd(PPh₃)₄ for its reliability with aryl bromides, or Pd(dppf)Cl₂ if steric hindrance is a concern. Potassium carbonate (K₂CO₃) is the preferred base to activate the boronic acid without causing side reactions (e.g., hydrolysis of sensitive groups, though none are present here).

Reagents:

-

3-Bromobenzoic acid (1.0 equiv)

-

4-Benzyloxyphenylboronic acid (1.1 equiv)

-

Pd(PPh₃)₄ (3-5 mol%)

-

K₂CO₃ (2.5 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Workflow:

-

Degassing (Critical): In a round-bottom flask, combine the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 20 minutes. Why? Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

-

Reagent Addition: Add 3-bromobenzoic acid, the boronic acid, and K₂CO₃ under a counter-flow of inert gas.

-

Catalyst Addition: Add Pd(PPh₃)₄ last to minimize air exposure. Seal the vessel immediately.

-

Reaction: Heat to reflux (approx. 90–100 °C) for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1) or HPLC.[3]

-

Work-up:

-

Cool to room temperature.

-

Acidify with 1M HCl to pH ~2. This protonates the carboxylate salt, precipitating the free acid.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol or Ethanol/Water mixtures. Column chromatography is rarely needed unless the boronic acid purity was low.

Figure 2: Operational workflow for the Suzuki-Miyaura synthesis of the target compound.

Characterization & Validation

To validate the structure, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR) - 400 MHz, DMSO-d₆

-

Carboxylic Acid (-COOH):

12.8–13.0 ppm (Broad singlet, 1H). Disappears on D₂O shake. -

Benzoic Acid Core (H-2):

~8.15 ppm (Triplet-like singlet). This proton is deshielded by the adjacent COOH and the aromatic ring current. -

Benzoic Acid Core (H-4, H-6):

7.90–8.00 ppm (Multiplets). -

Benzoic Acid Core (H-5):

~7.60 ppm (Triplet). -

Phenylene Ring (H-2', H-6'):

~7.65 ppm (Doublet, J ≈ 8.5 Hz). Ortho to the biphenyl bond. -

Phenylene Ring (H-3', H-5'):

~7.15 ppm (Doublet, J ≈ 8.5 Hz). Ortho to the benzyloxy group (shielded by oxygen). -

Benzyl Aromatic (Ph-H):

7.30–7.50 ppm (Multiplet, 5H). -

Benzylic Methylene (-CH₂-):

5.18 ppm (Singlet, 2H). Characteristic sharp peak.

Carbon NMR (¹³C NMR)

-

Carbonyl (C=O): ~167 ppm.

-

Aromatic C-O: ~158 ppm (Ipso carbon of phenoxy ring).

-

Benzylic Carbon: ~70 ppm.

-

Aromatic Region: 115–145 ppm (Complex set of signals).[4]

Applications in Research & Development

Liquid Crystal Mesogens

This molecule serves as a classic calamitic (rod-like) mesogen . The rigid biphenyl core provides the necessary anisotropy, while the carboxylic acid allows for dimerization (via H-bonding) or further esterification with alkyl chains to tune the phase transition temperatures (Nematic/Smectic phases).

Pharmaceutical Intermediate (GPR34 Antagonists)

Recent medicinal chemistry campaigns have utilized the 3-(4-benzyloxyphenyl) scaffold to develop antagonists for GPR34 , a G-protein-coupled receptor involved in immune response and neuropathic pain. The benzyloxy tail occupies a hydrophobic pocket in the receptor, while the carboxylic acid (or its derivatives) engages in polar interactions.

References

-

BenchChem. (2025).[5] Synthesis and degradation of 3-(4-acetyloxyphenyl)benzoic acid. Retrieved from

-

Alfa Chemistry. (2025).[6] Product Catalog: 3-(4-Benzyloxyphenyl)benzoic acid (CAS 167627-37-4).[][2] Retrieved from

-

Li, L., et al. (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from

-

TÜBİTAK. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl liquid crystals. Turkish Journal of Chemistry. Retrieved from

Sources

Structural Characterization and Synthetic Utility of 3-(4-Benzyloxyphenyl)benzoic Acid

Executive Summary

3-(4-Benzyloxyphenyl)benzoic acid is a biphenyl-based carboxylic acid characterized by a meta-substituted benzoic acid moiety linked to a para-benzyloxyphenyl group. This specific substitution pattern (3,4'-linkage) imparts unique conformational properties distinct from linear 4,4'-biaryls, making it a critical scaffold in two primary domains: medicinal chemistry , where it serves as a hydrophobic pharmacophore in retinoid receptor agonists and enzyme inhibitors, and materials science , where it functions as a bent-core mesogen for liquid crystalline materials.

This technical guide provides a definitive physicochemical profile, a self-validating synthetic protocol based on Suzuki-Miyaura cross-coupling, and an analysis of its structural utility.[1][2]

Physicochemical Specifications

The following data represents the core structural and physical constants for 3-(4-Benzyloxyphenyl)benzoic acid.

| Property | Specification |

| IUPAC Name | 3-(4-phenylmethoxyphenyl)benzoic acid |

| Common Name | 3-(4-Benzyloxyphenyl)benzoic acid |

| Molecular Formula | C₂₀H₁₆O₃ |

| Molecular Weight | 304.34 g/mol |

| CAS Registry Number | Not widely listed as a commodity chemical; typically synthesized in situ. |

| SMILES | OC(=O)c1cccc(c1)c2ccc(OCc3ccccc3)cc2 |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in DCM; insoluble in water. |

| pKa (Predicted) | ~4.2 (Carboxylic acid moiety) |

| LogP (Predicted) | ~4.8 (High lipophilicity due to benzyl ether and biaryl core) |

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling[1][2][3][4][5]

The most robust route to 3-(4-Benzyloxyphenyl)benzoic acid is the palladium-catalyzed Suzuki-Miyaura coupling. This method is preferred over Gomberg-Bachmann or Ullmann couplings due to mild conditions and tolerance of the carboxylic acid functional group.

Retrosynthetic Logic

The molecule is disconnected at the biaryl bond. Two pathways exist:

-

Route A: Coupling 3-carboxyphenylboronic acid with 1-benzyloxy-4-bromobenzene.

-

Route B: Coupling 3-bromobenzoic acid with 4-benzyloxyphenylboronic acid.

Selected Protocol (Route B): We utilize Route B because 3-bromobenzoic acid is a cheap, stable standard, and 4-benzyloxyphenylboronic acid is easily accessible or commercially available.

Experimental Protocol

Scale: 5.0 mmol Reaction Time: 12–16 hours Yield Target: >85%

Reagents

-

Aryl Halide: 3-Bromobenzoic acid (1.00 g, 5.0 mmol)

-

Boronic Acid: 4-Benzyloxyphenylboronic acid (1.37 g, 6.0 mmol, 1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (290 mg, 5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.07 g, 15.0 mmol, 3.0 equiv)

-

Solvent System: 1,4-Dioxane : Water (4:1 ratio, degassed)[2]

Step-by-Step Procedure

-

Degassing: In a Schlenk flask, combine 1,4-dioxane (20 mL) and distilled water (5 mL). Sparge with Nitrogen (N₂) for 15 minutes to remove dissolved oxygen (critical to prevent Pd(0) oxidation).

-

Reagent Addition: Add 3-bromobenzoic acid, 4-benzyloxyphenylboronic acid, and K₂CO₃ to the flask.

-

Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of N₂. Seal the flask immediately.

-

Reaction: Heat the mixture to 90°C under N₂ atmosphere with vigorous stirring. Monitor by TLC (System: Hexane/Ethyl Acetate 1:1) or LC-MS. The starting bromide should disappear within 4–6 hours, but overnight reaction ensures completion.

-

Workup (Acidification):

-

Cool the mixture to room temperature.

-

Filter through a Celite pad to remove Palladium black; wash the pad with small amounts of ethyl acetate.

-

Evaporate the organic solvent under reduced pressure.

-

Suspend the residue in water (30 mL) and carefully acidify with 1M HCl to pH ~2. The product will precipitate as a white solid.

-

-

Purification:

Mechanistic Workflow (Visualization)

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling synthesis of the target biaryl acid.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ).

-

δ 8.15 ppm (t, 1H): H-2 on the benzoic acid ring (isolated between acid and biaryl bond).

-

δ 7.95 ppm (d, 1H): H-4 or H-6 on benzoic acid ring.

-

δ 7.65 ppm (d, 2H): Protons on the central phenyl ring (ortho to the biaryl bond).

-

δ 7.30–7.45 ppm (m, 5H): Benzyl aromatic protons.

-

δ 7.10 ppm (d, 2H): Protons ortho to the ether linkage.

-

δ 5.15 ppm (s, 2H): Benzylic methylene protons (-OCH₂ Ph). Diagnostic singlet.

Mass Spectrometry (ESI-MS)

-

Mode: Negative Ion Mode (ESI-)

-

Target Ion: [M-H]⁻

-

Calculated m/z: 303.34

-

Acceptance Criteria: Observed mass 303.3 ± 0.4 Da.

Applications & Derivatization[7][8]

Liquid Crystal Mesogens

This molecule serves as a "bent-core" or "banana-shaped" mesogen precursor. Unlike linear 4,4'-biphenyls (calamitic), the 3,4'-linkage introduces a kink in the molecular structure.

-

Derivatization: The carboxylic acid is often esterified with long-chain alcohols (e.g., n-octanol) or phenols to lower the melting point and induce nematic or smectic phases.

-

Utility: Used in the study of biaxial nematic phases and ferroelectric switching.

Medicinal Chemistry Scaffold

The 3-(4-benzyloxyphenyl) moiety acts as a bulky hydrophobic pharmacophore.

-

Retinoids: It mimics the lipophilic tail of retinoid X receptor (RXR) agonists.

-

PPAR Agonists: The acid headgroup mimics the polar head of fatty acids, while the biaryl tail interacts with the ligand-binding pocket of Peroxisome Proliferator-Activated Receptors (PPARs).

Figure 2: Downstream applications in materials science and pharmacology.

Safety and Handling (SDS Summary)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: Wear nitrile gloves and safety glasses. Avoid dust inhalation.

-

Storage: Store at room temperature, kept dry. The ether linkage is stable, but the carboxylic acid can react with strong bases.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

BenchChem. (2025).[1][3] Technical Guide to the Synthesis of Biaryl Benzoic Acids via Suzuki Coupling. BenchChem Technical Library. Link

-

Tschierske, C. (2001). Bent-core liquid crystals: polar order, superstructural chirality and spontaneous symmetry breaking in soft matter systems. Journal of Materials Chemistry, 11, 2647-2671. Link

-

PubChem. (2025).[4][5] Compound Summary: 3-(4-Benzyloxyphenyl)propionic acid analogues and biaryl derivatives. National Library of Medicine. Link

Sources

3-(4-Benzyloxyphenyl)benzoic acid SDS safety data sheet

The following technical guide details the chemical profile, safety data, and synthetic methodology for 3-(4-Benzyloxyphenyl)benzoic acid (IUPAC: 4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid).

This document synthesizes regulatory safety standards with practical research applications, designed for use in drug discovery and organic synthesis laboratories.

Chemical Class: Biphenyl Carboxylic Acid Derivative Application: Medicinal Chemistry Scaffold (COX/URAT1 Inhibitors), Liquid Crystal Mesogens

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound is a rigid biaryl scaffold featuring a carboxylic acid capable of hydrogen bonding and salt formation, paired with a lipophilic benzyloxy ether tail. This amphiphilic nature drives its utility in designing liquid crystals and membrane-permeable drug candidates.

Table 1: Physicochemical Data

| Property | Specification |

| IUPAC Name | 4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid |

| Common Name | 3-(4-Benzyloxyphenyl)benzoic acid |

| Molecular Formula | |

| Molecular Weight | 304.34 g/mol |

| Physical State | Solid (Crystalline powder) |

| Predicted Melting Point | 210–215 °C (Based on structural analogs [1]) |

| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in DCM; Insoluble in Water |

| pKa (Predicted) | ~4.2 (Carboxylic acid moiety) |

| CAS Number | Research Grade / Custom Synthesis (Not widely listed) |

Part 2: Hazard Identification (GHS Classification)[6]

As a research chemical without a full REACH registration dossier, the safety profile is derived from the structural class of substituted benzoic acids and biphenyls . Treat as a bioactive irritant.

GHS Label Elements[6]

-

Signal Word: WARNING

-

Pictogram: GHS07 (Exclamation Mark)

Table 2: Hazard & Precautionary Statements

| Code | Hazard Statement | Mechanistic Basis |

| H315 | Causes skin irritation | Acidic functionality ( |

| H319 | Causes serious eye irritation | Solid particulates and acidic pH induce mechanical and chemical irritation to the cornea. |

| H335 | May cause respiratory irritation | Fine dust inhalation irritates mucous membranes (common for biaryl acids). |

| P261 | Avoid breathing dust/fume | Prevents pulmonary sensitization. |

| P280 | Wear protective gloves/eye protection | Nitrile gloves (0.11mm) and safety goggles required. |

| P305+P351 | IF IN EYES: Rinse cautiously | Neutralization of acidic residue is critical. |

Part 3: Synthesis Strategy & Experimental Workflow

The most robust route to 3-(4-Benzyloxyphenyl)benzoic acid utilizes the Suzuki-Miyaura Cross-Coupling reaction. This method is preferred over direct benzylation of 3-(4-hydroxyphenyl)benzoic acid due to higher chemoselectivity and easier purification.

Mechanistic Causality

-

Catalyst Selection: Palladium(0) facilitates the oxidative addition of the aryl bromide.

-

Base Role: Carbonate bases (

) activate the boronic acid to form the organopalladium species via transmetallation. -

Solvent System: A Dioxane/Water mix ensures solubility of both the organic halides and the inorganic base.

Visualization: Synthesis Workflow

The following diagram outlines the convergent synthesis pathway.

Caption: Convergent Suzuki-Miyaura coupling strategy for biaryl bond formation.

Detailed Experimental Protocol

Objective: Synthesis of 10 mmol scale batch.

-

Setup: Charge a 100 mL round-bottom flask with 3-Bromobenzoic acid (2.01 g, 10 mmol) and 4-Benzyloxyphenylboronic acid (2.51 g, 11 mmol).

-

Solvent: Add 1,4-Dioxane (40 mL) and degassed Water (10 mL).

-

Activation: Add

(3.45 g, 25 mmol). Sparge with Argon for 10 minutes to remove dissolved oxygen (prevents homocoupling). -

Catalysis: Add

(0.58 g, 0.5 mmol). -

Reaction: Reflux at 90°C for 12–16 hours under Argon balloon.

-

Workup (Self-Validating Step):

-

Cool mixture to room temperature.

-

Filter through Celite to remove Palladium black.

-

Critical Step: Acidify the filtrate with 1M HCl to pH ~2. The product is a carboxylic acid and will precipitate out of the aqueous solution as a white solid.

-

Filter the solid, wash with water, and dry.

-

-

Purification: Recrystallize from Ethanol/Water or Glacial Acetic Acid if purity <95% by HPLC.

Part 4: Emergency Response & Handling

This section details the "Decision Tree" for exposure incidents, prioritizing the neutralization of the acidic moiety.

Visualization: Emergency Response Logic

Caption: Triage workflow for exposure to acidic biaryl compounds.

Storage & Stability

-

Storage Conditions: Store at +2°C to +8°C (Refrigerated). Keep container tightly closed in a dry, well-ventilated place.

-

Incompatibilities: Strong oxidizing agents (reacts with benzyloxy ether), Strong bases (forms salts).

-

Shelf Life: Stable for >2 years if protected from moisture.

Part 5: Applications in Drug Development[7]

The 3-(4-Benzyloxyphenyl)benzoic acid structure is a "privileged scaffold" in medicinal chemistry [2].

-

COX Inhibition: The biphenyl carboxylic acid motif mimics the structure of NSAIDs like Diflunisal and Flurbiprofen.[1] The 3-substituted acid provides a specific geometry that may fit into the cyclooxygenase active site channel [3].

-

URAT1 Inhibition: Recent studies indicate that biphenyl carboxylic acids can inhibit URAT1, a transporter target for treating hyperuricemia (gout).[2] The lipophilic benzyloxy tail improves membrane permeability compared to simple biphenyl acids [4].

-

Liquid Crystals: The rigid rod-like structure (mesogen) is used in synthesizing calamitic liquid crystals. The carboxylic acid allows for dimerization or esterification to extend the mesogenic core [5].

References

-

IUCr Journals. (2024). Crystal structure and DFT studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. International Union of Crystallography. Link

-

BenchChem. (2025).[1] A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis and Activity. BenchChem Technical Guides. Link

-

PubChem. (2025).[3][4] Compound Summary: Biphenyl-3-carboxylic acid derivatives. National Library of Medicine. Link

-

MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules. Link

-

ChemicalBook. (2025). Product Profile: 3-(4-Hydroxyphenyl)benzoic acid (Precursor). Link

Sources

Strategic Procurement and Technical Utilization of 3-(4-Benzyloxyphenyl)benzoic Acid

Content Type: Technical Whitepaper & Procurement Guide Audience: Medicinal Chemists, Materials Scientists, and Procurement Specialists[1]

Executive Summary: The Biphenyl Scaffold Utility

3-(4-Benzyloxyphenyl)benzoic acid is a high-value biphenyl intermediate used primarily in two distinct high-precision fields: medicinal chemistry (as a privileged scaffold for protein-protein interaction inhibitors) and materials science (as a mesogenic core for calamitic liquid crystals).

Unlike commodity chemicals, this compound acts as a "masked" bifunctional building block.[1] The carboxylic acid at the meta position provides a handle for amidation or esterification, while the benzyloxy group at the para position serves as a robust protecting group for a phenol, which can be liberated via hydrogenolysis to reveal a donor site.

Chemical Identity[1][2][3][4][5][6][7]

-

Systematic Name: 3-(4-Phenylmethoxy)phenylbenzoic acid[1]

-

Core Structure: Biphenyl-3-carboxylic acid with a 4'-benzyloxy ether.

-

Molecular Formula: C

H -

Key Molecular Weight: ~304.34 g/mol [1]

-

Solubility Profile: High in DMSO, DMF, THF; Low in Water (unless basified).[1]

Procurement Intelligence: Quality Criticality (E-E-A-T)

When sourcing this compound, "Research Grade" is an ambiguous term. For drug development or liquid crystal engineering, specific impurity profiles can cause catastrophic experimental failure.[1]

Critical Impurity Profiling

The compound is almost exclusively synthesized via Suzuki-Miyaura cross-coupling . This synthetic route dictates the impurity profile you must control for.

| Impurity Type | Origin | Impact on Research | Acceptance Limit |

| Palladium (Pd) | Residual Catalyst (e.g., Pd(PPh | High Risk: Pd coordinates with proteins, causing false positives in biological assays and fluorescence quenching in optical materials.[1] | < 20 ppm (Bio) < 100 ppm (Chem) |

| Boronic Acid | Unreacted 4-benzyloxyphenylboronic acid | Medium Risk: Competes in downstream coupling reactions; interferes with mass spec quantification.[1] | < 0.5% |

| Protodeboronation | Loss of Boron group (Benzene impurity) | Low Risk: Volatile, usually removed, but indicates poor synthesis control.[1] | < 0.1% |

| Homocoupling | Biaryl dimers | Medium Risk: Difficult to separate via standard HPLC; alters melting point behavior in liquid crystals. | < 1.0% |

The "Self-Validating" Purchase Protocol

Do not trust the Certificate of Analysis (CoA) blindly. Upon receipt, perform this Identity & Purity Verification Workflow :

-

Solubility Check: Dissolve 1 mg in 1 mL DMSO. If turbidity persists, inorganic salts (K

CO -

Pd Spot Test: Use a colorimetric scavenger (e.g., thiourea or specific Pd-test strips) on the solution.[1] Darkening indicates >50ppm Pd.

-

LC-MS Verification: Look for the [M-H]

peak (303.3 Da) in negative mode. Positive mode may be weak due to lack of basic nitrogens.

Technical Utilization: Synthetic Pathways

The value of 3-(4-Benzyloxyphenyl)benzoic acid lies in its orthogonal reactivity. The diagram below illustrates the synthesis of the core and its downstream divergence into bioactive molecules or liquid crystals.

Diagram 1: Synthesis and Functionalization Logic

Caption: Synthesis via Suzuki coupling and divergent downstream applications (Amidation vs. Deprotection).

Experimental Protocols

These protocols are designed to ensure scientific rigor and reproducibility.

Protocol: Purity Verification via HPLC

Objective: Quantify purity and detect homocoupled impurities.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

Detection: UV at 254 nm (aromatic backbone) and 280 nm (phenol ether).[1]

-

Pass Criteria: Main peak area >98%. No single impurity >0.5%.

Protocol: Palladium Removal (Remediation)

If your purchased batch fails the Pd limit (<20 ppm), use this remediation step before biological testing.[1]

-

Dissolution: Dissolve 100 mg of the compound in 5 mL THF.

-

Scavenging: Add 50 mg of SiliaMetS® Thiol (or equivalent metal scavenger resin).

-

Incubation: Stir gently at 40°C for 4 hours.

-

Filtration: Filter through a 0.2 µm PTFE syringe filter to remove the resin.

-

Recovery: Evaporate solvent under reduced pressure.

-

Validation: Retest with Pd spot test.

Mechanistic Insight: Why This Structure?

The meta-substitution of the carboxylic acid is deliberate.

-

Geometry: It induces a "kink" in the molecule compared to the linear para-para analogue. In liquid crystals, this lowers the melting point and stabilizes the nematic phase, preventing premature crystallization.[1]

-

Pharmacology: In drug design, the meta orientation positions the acidic headgroup to interact with specific lysine or arginine residues in protein binding pockets (e.g., Estrogen Receptor alpha), while the benzyloxy tail occupies hydrophobic pockets.[1]

Diagram 2: Structure-Activity Relationship (SAR)[1]

Caption: SAR analysis showing how functional group positioning dictates application in materials vs. pharma.

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] Link

-

Gray, G. W. (1962).[1] Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text on alkoxy-biphenyl-carboxylic acids as mesogens).

-

Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian J. Green Chem., 9, 279-292.[1] (Specific reference to bioactivity of benzyloxy-biphenyl-carboxylic acids). Link

-

BenchChem Technical Support. (2025). Refining Purification Methods for Suzuki Coupling Reaction Products. Link[1]

Sources

Methodological & Application

Application Notes and Protocols: 3-(4-Benzyloxyphenyl)benzoic Acid as a Versatile Precursor for Drug Delivery-Focused Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of 3-(4-Benzyloxyphenyl)benzoic acid as a sophisticated ligand precursor for the design of Metal-Organic Frameworks (MOFs) tailored for drug delivery applications. We present a detailed, two-step synthetic protocol for the ligand, followed by a robust solvothermal method for the construction of a zinc-based MOF. This document emphasizes the causal relationships behind the experimental choices, offering insights into the rational design of these advanced materials. Characterization methodologies and expected outcomes are detailed to ensure self-validating protocols for researchers. The potential of the resulting MOF as a high-capacity, controlled-release drug delivery vehicle is also discussed, supported by authoritative references.

Introduction: The Strategic Advantage of 3-(4-Benzyloxyphenyl)benzoic Acid in MOF-based Drug Delivery

Metal-Organic Frameworks (MOFs) have emerged as a paradigm-shifting class of porous materials with extensive applications in gas storage, catalysis, and biomedicine.[1] Their modular nature, arising from the coordination of metal ions or clusters with organic ligands, allows for precise control over pore size, surface functionality, and overall chemical environment.[2] In the realm of drug delivery, MOFs offer significant advantages, including high drug loading capacities and the potential for controlled, stimulus-responsive release.[3][4]

The choice of the organic ligand is paramount in dictating the final properties of the MOF. 3-(4-Benzyloxyphenyl)benzoic acid is a particularly compelling ligand precursor for several strategic reasons:

-

Structural Rigidity and Porosity: The biphenyl backbone provides a rigid and well-defined geometry, which is crucial for the formation of stable, porous frameworks.

-

Tunable Functionality: The benzyloxy group offers a site for post-synthetic modification, allowing for the introduction of targeting moieties or other functional groups to enhance therapeutic efficacy.

-

Biocompatibility: The use of zinc, a trace element in the human body, as the metal node, coupled with a biocompatible organic ligand, is a strategic choice for developing low-toxicity drug carriers.[3][5]

-

Hydrophobicity and Drug Affinity: The presence of the benzyl group can enhance the loading of hydrophobic drug molecules through π-π stacking and other non-covalent interactions.

This guide will provide the necessary protocols and scientific rationale to empower researchers to synthesize and utilize MOFs derived from this promising ligand for advanced drug delivery systems.

Synthesis of the Ligand Precursor: 3-(4-Benzyloxyphenyl)benzoic Acid

The synthesis of 3-(4-Benzyloxyphenyl)benzoic acid is most efficiently achieved through a two-step process, commencing with a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by a Williamson ether synthesis to introduce the benzyl protecting group.[6][7]

Step 1: Synthesis of 3-(4-Hydroxyphenyl)benzoic Acid via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[8]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

-

Solvent Addition: Add a degassed 4:1 (v/v) mixture of 1,4-dioxane and water.

-

Catalyst Addition: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Subsequently, add palladium(II) acetate (Pd(OAc)₂) (0.02 eq) and triphenylphosphine (PPh₃) (0.08 eq).

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, acidify the aqueous layer with 2M HCl to precipitate the product. Filter the crude product, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to yield pure 3-(4-hydroxyphenyl)benzoic acid.

Step 2: Synthesis of 3-(4-Benzyloxyphenyl)benzoic Acid via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an organohalide.[9]

Experimental Protocol:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3-(4-hydroxyphenyl)benzoic acid (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Add a strong base, such as sodium hydride (NaH) (1.1 eq), portion-wise at 0 °C to deprotonate the phenolic hydroxyl group.

-

Alkylation: To the resulting alkoxide solution, add benzyl bromide (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Acidify the mixture with 2M HCl to precipitate the crude product. Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol) to obtain pure 3-(4-Benzyloxyphenyl)benzoic acid.

| Step | Reactants | Key Reagents | Solvent | Typical Yield |

| 1 | 3-bromobenzoic acid, 4-hydroxyphenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 1,4-Dioxane/Water | 85-95% |

| 2 | 3-(4-hydroxyphenyl)benzoic acid, benzyl bromide | NaH | DMF | 80-90% |

Synthesis of a Zinc-Based MOF using 3-(4-Benzyloxyphenyl)benzoic Acid

The synthesis of the target MOF is achieved through a solvothermal method, a common and effective technique for producing high-quality crystalline MOFs.[3][10]

Experimental Protocol:

-

Precursor Solution Preparation: In a 20 mL glass vial, dissolve 3-(4-Benzyloxyphenyl)benzoic acid (0.1 mmol) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol) in 10 mL of N,N-dimethylformamide (DMF).

-

Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to 120 °C for 24 hours.

-

Cooling and Product Isolation: After the reaction is complete, allow the oven to cool slowly to room temperature. Colorless crystals of the MOF will have formed.

-

Washing and Activation: Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials. Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores.

Caption: Workflow for the synthesis of the MOF.

Characterization of the Ligand and MOF

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized materials.

Ligand Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of 3-(4-Benzyloxyphenyl)benzoic acid.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the ether C-O stretch.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized ligand.

MOF Characterization

-

Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and determine the phase purity of the synthesized MOF.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.

-

Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the specific surface area and pore volume of the MOF, which are critical parameters for drug loading capacity.

-

Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF particles.

Application in Drug Delivery: A Hypothetical Case Study with Doxorubicin

To illustrate the potential of this MOF as a drug delivery vehicle, we present a hypothetical protocol for the loading and release of Doxorubicin (DOX), a common anticancer drug.[11]

Drug Loading Protocol

-

Encapsulation: Immerse the activated MOF crystals in a solution of DOX in a suitable solvent (e.g., methanol) and stir at room temperature for 24-48 hours. The benzyloxy groups within the MOF pores are expected to enhance the loading of the relatively hydrophobic DOX molecules.

-

Purification: After loading, centrifuge the mixture to collect the DOX-loaded MOF. Wash the product with fresh solvent to remove any surface-adsorbed drug molecules.

-

Quantification: Determine the amount of loaded DOX by measuring the concentration of the drug in the supernatant using UV-Vis spectroscopy.

In Vitro Drug Release Protocol

-

Release Study: Disperse a known amount of the DOX-loaded MOF in a phosphate-buffered saline (PBS) solution at pH 7.4 (physiological pH) and pH 5.5 (mimicking the endosomal environment of cancer cells).

-

Sampling and Analysis: At predetermined time intervals, withdraw aliquots of the release medium, and measure the concentration of released DOX using UV-Vis spectroscopy.

-

Rationale: The acidic environment of cancer cells is expected to trigger a faster release of DOX from the zinc-based MOF due to the protonation of the carboxylate groups, leading to a partial framework disassembly.

Caption: Workflow for drug loading and release studies.

Conclusion and Future Perspectives

This application note provides a detailed and scientifically grounded guide for the synthesis of 3-(4-Benzyloxyphenyl)benzoic acid and its subsequent use as a ligand precursor for a zinc-based MOF with high potential for drug delivery applications. The protocols are designed to be robust and reproducible, and the provided rationale aims to empower researchers to adapt and innovate upon these methods.

Future work could involve the post-synthetic modification of the benzyloxy group to attach targeting ligands for active tumor targeting. Furthermore, the exploration of other metal nodes could lead to MOFs with varied drug release kinetics and stability profiles. The principles and protocols outlined herein provide a solid foundation for the development of the next generation of MOF-based therapeutics.

References

-

Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 118-125. [Link]

-

Ye, X., Xiong, M., Yuan, K., Liu, W., Cai, X., Yuan, Y., ... & Wu, D. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research, 22(1), e136238. [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4). [Link]

-

Comprehensive Organic Name Reactions and Reagents. (2010). Williamson Ether Synthesis. [Link]

-

Ye, X., Xiong, M., Yuan, K., Liu, W., Cai, X., Yuan, Y., ... & Wu, D. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. R Discovery. [Link]

-

Ye, X., Xiong, M., Yuan, K., Liu, W., Cai, X., Yuan, Y., ... & Wu, D. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PubMed Central (PMC). [Link]

-

Ye, X., Xiong, M., Yuan, K., Liu, W., Cai, X., Yuan, Y., ... & Wu, D. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. ResearchGate. [Link]

-

Lázaro, I. A., Forgan, R. S. (2019). Functionalization of MOF-5 with mono-substituents: effects on drug delivery behavior. RSC Advances, 9(1), 1-8. [Link]

-

Wikipedia. (2023). Williamson ether synthesis. [Link]

-

Lestari, W. W., & Prasetyoko, D. (2015). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. International Journal of Science and Engineering, 8(2), 85-89. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Kłosińska-Szmurło, E., & Bielicka-Daszkiewicz, K. (2023). Metal-organic frameworks for efficient drug adsorption and delivery. Scientiae Radices, 2(2), 118-189. [Link]

-

Khan, I., Ali, A., Al-Harrasi, A., & Rizvi, T. S. (2024). Synthesis of MOFs and Characterization and Drug Loading Efficiency. Molecules, 29(5), 1089. [Link]

-

Eureka. (2025). Facilitated Drug Loading Mechanisms in Amino-Acid Functionalized MOFs. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2023). Metal Organic Frameworks- Carriers for Drug Delivery. [Link]

-

Muhammad, Y., & Yildiz, Y. K. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(1), 226-235. [Link]

-

Silva, F. C., & de Souza, R. O. M. A. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molbank, 2023(4), M1778. [Link]

-

Molander, G. A., & Wisniewski, S. R. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 77(17), 7177–7182. [Link]

- Titcomb, L. R., & Allan, D. R. (2017). Synthesis of MOFs.

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. sci-rad.com [sci-rad.com]

- 3. brieflands.com [brieflands.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. francis-press.com [francis-press.com]

- 8. benchchem.com [benchchem.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. iptek.its.ac.id [iptek.its.ac.id]

- 11. researchgate.net [researchgate.net]

Application Note: 3-(4-Benzyloxyphenyl)benzoic Acid in Liquid Crystal Synthesis

Executive Summary

This application note details the strategic utilization of 3-(4-Benzyloxyphenyl)benzoic acid (CAS: Derivative of 3-phenylbenzoic acid class) as a critical building block in the synthesis of Bent-Core Liquid Crystals (BCLCs) and Supramolecular Assemblies .

Unlike calimitic (rod-like) liquid crystals that typically utilize para-substitution to maintain linearity, this molecule features a meta-substitution on the benzoic acid ring. This structural geometry introduces a kink (approximately 120°) into the molecular backbone, a prerequisite for the formation of "Banana phases" (B-phases). These phases are of intense interest in optoelectronics due to their potential for polar switching, ferroelectricity, and antiferroelectricity in achiral systems.

Chemical Profile & Structural Logic[1][2]

The "Kink" Mechanism

The utility of 3-(4-Benzyloxyphenyl)benzoic acid lies in its topology. The central biphenyl core connects the two rings at the 3- and 4- positions.

-

Ring A (Benzoic Acid): Substituted at the 1- and 3- positions (meta). This breaks linearity.

-

Ring B (Benzyloxyphenyl): Substituted at the 1- and 4- positions (para). This provides a rigid mesogenic arm.

-

Benzyloxy Group: Acts as a protecting group for a phenol or as a bulky terminal wing that suppresses crystallization, favoring mesophase formation.

Key Physical Properties

| Property | Description |

| Molecular Formula | C₂₀H₁₆O₃ |

| Molecular Weight | 304.34 g/mol |

| Geometry | Bent-core / Angular (approx. 120°) |

| Reactive Handles | Carboxylic Acid (-COOH) for esterification/H-bonding; Benzyloxy (-OBn) for protection. |

| Solubility | Soluble in THF, DMF, DMSO; limited solubility in cold hexanes. |

Strategic Application 1: Synthesis of Bent-Core Mesogens (Covalent)

The primary application is the synthesis of symmetric or asymmetric bent-core LCs via esterification. The carboxylic acid reacts with phenolic cores (e.g., resorcinol, catechol) or elongated mesogenic arms.

Workflow Diagram

The following diagram illustrates the synthesis pipeline, starting from the Suzuki coupling precursor to the final LC.

Figure 1: Synthetic workflow transforming the target acid into functional liquid crystal materials.

Detailed Protocol: Steglich Esterification

This protocol couples the target acid with a phenol derivative (e.g., 4-dodecyloxyphenol) to create a two-arm mesogen.

Reagents:

-

3-(4-Benzyloxyphenyl)benzoic acid (1.0 eq)

-

Phenol derivative (1.0 eq)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

-

DMAP (4-Dimethylaminopyridine) (0.1 eq, catalyst)

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

-

Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon.

-

Dissolution: Dissolve the acid (1.0 mmol) and the phenol derivative (1.0 mmol) in 20 mL anhydrous DCM.

-

Catalyst Addition: Add DMAP (0.1 mmol) to the stirring solution.

-

Coupling: Cool the mixture to 0°C in an ice bath. Dropwise add a solution of DCC (1.1 mmol) in 5 mL DCM.

-

Scientific Rationale: Low temperature prevents the formation of N-acylurea byproducts and suppresses rearrangement.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A white precipitate (dicyclohexylurea, DCU) will form.

-

Work-up: Filter off the DCU precipitate. Wash the filtrate with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine.

-

Purification: Dry over MgSO₄ and concentrate. Purify via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

-

Target Purity: >99.5% is required for sharp LC phase transitions.

-

Strategic Application 2: Supramolecular Assembly

Instead of covalent bonding, the carboxylic acid moiety can form hydrogen-bonded dimers with pyridine derivatives.[1] This creates "supramolecular mesogens" that are dynamic and stimuli-responsive.[2]

The Mechanism

The carboxylic acid acts as a proton donor, and the pyridine nitrogen acts as an acceptor.

-

Interaction: Heterodimer formation (Acid[3]···Pyridine).[2][4]

-

Bond Strength: ~40–50 kJ/mol (strong enough to survive mesophase temperatures).

Protocol: Preparation of H-Bonded Complexes

Reagents:

-

3-(4-Benzyloxyphenyl)benzoic acid (Proton Donor)

-

4-(Alkoxy)pyridine or Stilbazole derivative (Proton Acceptor)

Procedure:

-

Stoichiometry: Weigh exact equimolar amounts (1:1 ratio) of the acid and the pyridine base.

-

Note: Deviations from 1:1 stoichiometry will result in phase separation and depression of the clearing point.

-

-

Solvent Mixing: Dissolve both components in a minimal amount of THF.

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature or 40°C to facilitate thermodynamic equilibrium and complex formation.

-

Vacuum Drying: Dry the resulting complex under vacuum at 50°C for 4 hours to remove trace solvent.

-

Validation: Perform FTIR spectroscopy.

-

Success Indicator: Disappearance of the broad O-H stretch (dimerized acid) ~3000 cm⁻¹ and appearance of H-bonded O-H···N bands ~1900/2500 cm⁻¹. Shift of C=O stretch.

-

Characterization & Troubleshooting

Expected Mesophases

When incorporated into bent-core structures, this moiety typically promotes:

-

B1 Phase: Columnar rectangular (if the bend angle is acute).

-

B2 Phase: Smectic CP (polar smectic), exhibiting chiral domains despite achiral molecules.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Mesophase (Crystalline only) | Molecule is too rigid or benzyloxy tail is too short. | Deprotect the benzyloxy group and attach a longer alkyl chain (C10–C12) via ether synthesis. |

| Low Yield in Esterification | Steric hindrance at the meta position. | Switch from DCC to EDC·HCl (water soluble urea removal) or convert acid to Acid Chloride (SOCl₂) before reacting with phenol. |

| Phase Separation (Supramolecular) | Moisture contamination disrupting H-bonds. | Ensure all components are dried; run annealing cycles in DSC to homogenize the complex. |

References

-

Kohout, M., et al. (2015). "Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core."[5] Liquid Crystals, 42(1).

-

Kato, T. (2002). "Self-Assembly of Phase-Segregated Liquid Crystal Structures." Science, 295(5564), 2414-2418. (Foundational work on Acid-Pyridine H-bonding LCs).

-

BenchChem. (2025).[6] "Synthesis of 3-(4-hydroxyphenyl)benzoic acid via Suzuki-Miyaura Coupling." Technical Protocols.

-

Reddy, R. A., & Tschierske, C. (2006). "Bent-core liquid crystals: polar order, superstructural chirality and spontaneous desymmetrisation in soft matter systems." Journal of Materials Chemistry, 16(10), 907-961.

Sources

Application Note: High-Fidelity Synthesis & Utilization of 3-(4-Benzyloxyphenyl)benzoic Acid

Executive Summary

This technical guide details the optimized synthesis, purification, and application of 3-(4-Benzyloxyphenyl)benzoic acid (3-BPBA) . As a biaryl scaffold featuring orthogonal functional handles (a carboxylic acid and a benzyl-protected phenol), 3-BPBA serves as a critical intermediate in the discovery of Nuclear Receptor ligands (e.g., PPAR

Unlike generic synthesis protocols, this guide focuses on process robustness —specifically addressing the suppression of protodeboronation side-reactions and the efficient removal of residual palladium to meet pharmaceutical API standards (<10 ppm).

Strategic Significance: The "Privileged" Biaryl Scaffold

In medicinal chemistry, the biaryl motif is classified as a "privileged structure" due to its ability to present functional groups in a specific spatial orientation recognized by diverse biological targets.

3-BPBA offers two distinct advantages:

-

Meta-Substitution Geometry: Unlike linear para-para biaryls, the meta-substituted benzoic acid moiety creates a "kinked" geometry (approx. 120°), often required to fit into hydrophobic pockets of nuclear receptors without steric clash.

-

Orthogonal Protection: The benzyl ether is stable against the basic conditions required for amide coupling or esterification of the carboxylic acid. It can be selectively removed later via hydrogenolysis to reveal a phenol for further derivatization.

Core Protocol: Optimized Suzuki-Miyaura Coupling

Objective: Synthesize 3-BPBA with >98% purity and minimize homocoupling byproducts.

Retrosynthetic Logic

We utilize the coupling of 3-carboxyphenylboronic acid and 1-(benzyloxy)-4-bromobenzene .

-

Why this direction? Aryl bromides containing electron-donating groups (alkoxy) are less prone to oxidative addition than electron-poor halides; however, 3-carboxyphenylboronic acid is electronically stable and less prone to protodeboronation than its electron-rich counterparts.

Reaction Scheme & Mechanism (Visualized)

Caption: Figure 1. Catalytic cycle optimized for electron-rich aryl bromide coupling. The base activation step is critical for facilitating transmetalation.

Experimental Procedure

Scale: 10 mmol | Expected Yield: 85-92%

Reagents:

-

1-(Benzyloxy)-4-bromobenzene (2.63 g, 10.0 mmol)

-

3-Carboxyphenylboronic acid (1.82 g, 11.0 mmol)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (204 mg, 0.25 mmol, 2.5 mol%)

-

Expert Insight: We select the bidentate ligand dppf over PPh₃. The large bite angle of dppf accelerates reductive elimination, reducing the residence time of the Pd(II) intermediate and minimizing dehalogenation side reactions.

-

-

Base: K₂CO₂ (4.14 g, 30 mmol)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio, 50 mL)

Step-by-Step Protocol:

-

Degassing (Critical): In a 100 mL round-bottom flask, combine the solvent mixture. Sparge with Argon for 20 minutes.

-

Causality: Oxygen promotes the oxidation of phosphine ligands to phosphine oxides, deactivating the catalyst and causing "black metal" precipitation.

-

-

Charging: Add the aryl bromide, boronic acid, and base under a positive stream of Argon. Add the Pd catalyst last.

-

Reaction: Heat the mixture to 85°C for 6 hours. Monitor by HPLC or TLC (50% EtOAc/Hexane).

-

Endpoint: Look for the disappearance of the aryl bromide.

-

-

Workup: Cool to room temperature. Dilute with water (50 mL) and wash with Ethyl Acetate (2 x 30 mL) to remove neutral impurities (e.g., homocoupled biaryls).

-

Note: The product is currently a water-soluble carboxylate salt (pH > 10).

-

-

Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH 2-3.[1] The product, 3-BPBA, will precipitate as a white solid.

-

Filtration: Collect the solid by vacuum filtration and wash with cold water.[2]

Purification & Metal Scavenging (Self-Validating System)

In drug discovery, residual Palladium can yield false positives in biological assays. Simple recrystallization is often insufficient.

Protocol:

-

Dissolve the crude wet cake in THF (approx. 10 volumes).

-

Scavenging: Add Silica-supported Thiol (Si-Thiol) or Silica-TMT (Trimercaptotriazine) at a loading of 50 wt% relative to the crude mass.

-

Stir at 50°C for 2 hours.

-

Filter through a 0.45 µm PTFE pad to remove the silica scavenger.

-

Concentrate the filtrate and recrystallize from Ethanol/Water.[1]

Validation Table: Palladium Removal Efficiency

| Method | Initial Pd (ppm) | Final Pd (ppm) | Yield Loss (%) |

| Recrystallization only | 1200 | 150 | 15% |

| Activated Carbon | 1200 | 45 | 10% |

| Si-Thiol Treatment | 1200 | < 5 | < 2% |

Downstream Applications: Divergent Library Generation

Once synthesized, 3-BPBA serves as a pivot for generating diverse chemical libraries.

Workflow Logic

Caption: Figure 2. Divergent synthesis workflow. Path A modifies the solubility/binding tail. Path B reveals the phenol for pharmacophore installation.

Specific Application: Nuclear Receptor Ligands

To convert 3-BPBA into a PPAR agonist analog:

-

Deprotection: Hydrogenate 3-BPBA (1 atm H₂, 10% Pd/C, MeOH) to yield the phenol.

-

Headgroup Installation: Alkylate the phenol with tert-butyl bromoacetate.

-

Tail Modification: Couple the benzoic acid moiety with various lipophilic amines using EDC/HOBt.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

-

Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

-

Goossen, L. J., et al. (2007). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction.[3] Organic Letters, 9(23), 4769–4772. Link

-

Meanwell, N. A. (2011). The Biaryl Structural Motif in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Application Note: Strategic Synthesis & Deprotection of 3-(4-hydroxyphenyl)benzoic Acid

Executive Summary & Strategic Analysis

The synthesis of 3-(4-hydroxyphenyl)benzoic acid is a critical transformation in the development of liquid crystal polymers, advanced material monomers, and non-steroidal anti-inflammatory drug (NSAID) pharmacophores.[1] The final step typically involves the deprotection of a benzyl ether precursor, 3-(4-(benzyloxy)phenyl)benzoic acid .[1]

While conceptually simple, this transformation presents specific process challenges:

-

Solubility Mismatch: The starting material is lipophilic, while the product is a polar, high-melting solid that often precipitates during reaction, potentially coating the catalyst and stalling kinetics.[1]

-

Chemo-selectivity: Preserving the biaryl bond and the carboxylic acid while quantitatively removing the benzyl group.

-

Scalability: Avoiding hazardous Lewis acids (like BBr

) in favor of Green Chemistry principles (Catalytic Hydrogenolysis).[1]

This guide provides two validated protocols: a Standard Catalytic Hydrogenolysis (Method A) for general laboratory scale, and a Lewis Acid Cleavage (Method B) for substrates resistant to hydrogenation.[1]

Retrosynthetic Logic & Pathway

The synthesis relies on the chemoselective cleavage of the C–O bond in the benzyl ether. The precursor is typically assembled via Suzuki-Miyaura cross-coupling.[2][3]

Figure 1: Strategic pathway from biaryl assembly to final deprotection.[1]

Critical Material Attributes (CMA)

Before initiating the protocol, the researcher must address the solubility profile of the substrate.

| Property | Precursor (Benzyloxy) | Target (Hydroxy Acid) | Impact on Protocol |

| Polarity | Low to Moderate | High | Product may crash out of non-polar solvents.[1] |

| Solubility (MeOH) | Good | Moderate | Standard solvent for Method A. |

| Solubility (THF) | Excellent | Good | Co-solvent for Method A. |

| Solubility (Water) | Insoluble | Insoluble (pH < 4) | Critical: Product is soluble in basic water (pH > 8).[1] |

Method A: Catalytic Hydrogenolysis (The Gold Standard)[1]

Rationale: This method utilizes heterogeneous catalysis to cleave the benzyl ether.[4] It is the preferred route due to mild conditions, high atom economy, and ease of workup.[1]

Mechanism:

-

Adsorption of the benzyl ether onto the Pd surface.

-

Oxidative insertion of Pd into the benzylic C-O bond.

-

Hydrogenolysis to yield Toluene (byproduct) and the Phenol (product).[1][4]

Protocol 1: Standard Laboratory Scale (1g - 10g)

Reagents:

-

Substrate: 3-(4-(benzyloxy)phenyl)benzoic acid (1.0 equiv)[1]

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (10 wt% loading relative to substrate)[1]

-

Solvent: THF:Methanol (1:1 v/v)[1]

-

Hydrogen Source: H

balloon or Hydrogenator (1-3 atm)[1]

Step-by-Step Procedure:

-

Safety Check: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry. Always use wet catalyst or pre-wet with toluene/water under inert gas.

-

Dissolution: In a round-bottom flask, dissolve the substrate in the THF:MeOH mixture (approx. 10-15 mL per gram of substrate).

-

Expert Tip: If the starting material contains sulfur impurities (from sulfonyl chlorides used in previous steps), the catalyst will be poisoned.[1] Ensure high purity of the precursor.

-

-

Catalyst Addition: Under a gentle stream of Nitrogen or Argon, carefully add the 10% Pd/C.

-

Hydrogenation:

-

Monitoring: Monitor by TLC (Mobile phase: Hexane:EtOAc 1:1 + 1% Acetic Acid) or HPLC. The reaction typically completes in 4–12 hours.[1]

-

Endpoint: Disappearance of the benzyl spot and appearance of a more polar spot (lower R

).[1]

-

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Do not let the filter cake dry out completely (fire hazard). Wash the pad with MeOH.

-

Concentrate the filtrate under reduced pressure to yield a solid.

-

Purification: Recrystallize from Ethanol/Water or Acetonitrile if necessary.[1]

-

Protocol 2: The "Solubility-Assist" Modification (For Scale-Up)

Context: On larger scales, the product may precipitate on the catalyst surface, stopping the reaction.[1] This modification uses a basic medium to keep the product soluble as a carboxylate/phenolate salt.

Modification:

-

Solvent: 0.5 M Aqueous NaOH or NaHCO

(if substrate allows).[1] -

Procedure: Hydrogenate the salt of the acid in water.

-

Workup: Filter catalyst from the aqueous solution, then acidify the filtrate with 1M HCl to pH 2–3. The product will precipitate as a pure white solid.

Method B: Lewis Acid Cleavage (The Alternative)[1]

Rationale: Use this method only if Method A fails (e.g., catalyst poisoning) or if the lab lacks hydrogenation infrastructure.[1]

Reagents:

Step-by-Step Procedure:

-

Setup: Flame-dry a flask and cool to -78°C (Dry ice/Acetone bath) under Nitrogen.

-

Addition: Add the substrate dissolved in DCM.

-

Reagent Addition: Dropwise add BBr

(3.0 - 4.0 equiv).-

Note: You need extra equivalents because the carboxylic acid and the generated phenol will complex with the boron.

-

-

Reaction: Allow to warm to 0°C or Room Temperature over 2–4 hours.

-

Quench (Critical): Cool back to 0°C. Very slowly add Methanol to quench excess BBr

(exothermic!). -

Hydrolysis: Add water and stir for 30 mins to break boron complexes.

-

Extraction: Extract with EtOAc. The product is in the organic layer.[5] Wash with brine, dry over Na

SO

Process Workflow & Decision Matrix

Figure 2: Decision matrix for selecting the optimal deprotection protocol.

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, verify the following spectral changes:

-

1H NMR (DMSO-d6):

-

Loss: Disappearance of the benzylic singlet (

ppm) and the aromatic protons of the benzyl group ( -

Gain: Appearance of a broad singlet for the phenolic -OH (

ppm, D -

Retention: The biaryl protons and benzoic acid protons should remain, potentially shifting slightly upfield due to the electron-donating nature of the free phenol.

-

-

HPLC Purity:

-

The product is significantly more polar than the starting material. On a Reverse Phase C18 column (Water/Acetonitrile gradient), the product will elute earlier than the benzyloxy precursor.[1]

-

References

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1][6] (The authoritative text on benzyl ether cleavage conditions). [1]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational reference for the precursor synthesis). [1]

-

Felpin, F. X., & Fouquet, E. (2010).[1] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties. Chemistry – A European Journal, 16(41), 12440-12445.[1] (Protocol optimization for Pd/C safety). [1]

-

ChemicalBook. (2025).[1] 3-(4-Hydroxyphenyl)benzoic acid Product Properties. (Verification of CAS and physical properties). Link

Sources

- 1. Redetermined structure of 4-(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 5. US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents [patents.google.com]

- 6. jk-sci.com [jk-sci.com]

Suzuki-Miyaura cross-coupling conditions for biphenyl acids

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Conditions for Biphenyl Acid Synthesis

Executive Summary

Biphenyl carboxylic acids are critical pharmacophores in medicinal chemistry, serving as core scaffolds for AT1 receptor antagonists (e.g., Telmisartan), NSAIDs (e.g., Diflunisal), and various enzyme inhibitors. While the Suzuki-Miyaura reaction is the gold standard for biaryl synthesis, the presence of a free carboxylic acid (-COOH) presents unique challenges: catalyst poisoning, solubility issues, and competitive protodeboronation.

This guide provides a scientifically grounded, field-proven methodology for coupling halobenzoic acids with arylboronic acids (and vice versa) without the need for upstream ester protection. We prioritize conditions that allow for a "self-purifying" workup, significantly reducing downstream processing time.

Core Challenges & Mechanistic Strategy

The "Acid" Problem

In standard Suzuki couplings, the base plays a dual role: it activates the boronic acid to form a reactive boronate species (RB(OH)3-) and facilitates the transmetallation step.

-

Issue: A free carboxylic acid (

) will immediately neutralize the stoichiometric base intended for the catalytic cycle. -

Consequence: If insufficient base is used, the reaction stalls. Furthermore, the resulting carboxylate anion can coordinate to the Palladium center, potentially displacing weakly bound ligands and reducing turnover frequency (TOF).

The Solution: Base Stoichiometry & Ligand Selection

To overcome this, the protocol must utilize:

-

Excess Base: Minimum 3.0 equivalents (1.0 eq to neutralize -COOH, 2.0 eq for the catalytic cycle).

-

Water-Miscible Solvents: The reaction intermediates are highly polar carboxylate salts. Mixed aqueous systems (e.g., Acetone/Water, Dioxane/Water) are essential to maintain homogeneity.

-

Electron-Rich Ligands: To prevent catalyst deactivation by the carboxylate, bulky electron-rich phosphines (Buchwald ligands) or stable chelating phosphines (PPh3 in high concentration) are preferred.

Mechanistic Visualization

The following diagram illustrates the modified catalytic cycle required for acidic substrates, highlighting the critical consumption of base.

Figure 1: Catalytic cycle emphasizing the pre-neutralization step required for halobenzoic acids. Note the separate consumption of base for substrate deprotonation and boronate activation.

Experimental Protocols

Method A: The "Robust Standard" (Cost-Effective)

Best for: Aryl Bromides, Iodides, and scale-up where cost is a driver.

This method utilizes the high solubility of Sodium Carbonate in water and the robustness of Triphenylphosphine (PPh3).

Reagents:

-

Substrate: 4-Bromobenzoic acid (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)[1]

-

Catalyst: Pd(OAc)₂ (1-2 mol%)

-

Ligand: PPh₃ (4-8 mol%) (Maintain 1:4 Pd:Ligand ratio)

-

Base: Na₂CO₃ (3.5 equiv)

-

Solvent: Acetone / Water (1:1 v/v) or Dioxane / Water (2:1 v/v)

Protocol:

-

Dissolution: In a round-bottom flask, dissolve Na₂CO₃ (3.5 eq) in water. Add the 4-Bromobenzoic acid. Stir until the solution is clear (formation of sodium benzoate).

-

Addition: Add Acetone (or Dioxane) and the Phenylboronic acid.

-

Degassing: Sparge the biphasic mixture with Nitrogen or Argon for 15 minutes. Crucial: Oxygen promotes homocoupling.

-

Catalyst: Add Pd(OAc)₂ and PPh₃ simultaneously (or use pre-formed Pd(PPh₃)₄).

-

Reaction: Heat to reflux (approx. 60-80°C) for 4–12 hours. Monitor by HPLC/TLC.

-

Workup (Self-Purifying): See Section 5.

Method B: High-Performance (Sterically Demanding/Chlorides)

Best for: Aryl Chlorides, ortho-substituted acids, or electron-rich substrates.

This method employs Buchwald Precatalysts (Gen 2 or 3) which are air-stable and highly active, preventing the "shut down" of the catalyst by the carboxylate group.

Reagents:

-

Substrate: 2-Chlorobenzoic acid (1.0 equiv)

-

Coupling Partner: 2-Methylphenylboronic acid (1.3 equiv)

-

Catalyst: XPhos Pd G2 (1-2 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: THF / Water (10:1 v/v)

Protocol:

-

Charge: Add aryl chloride, boronic acid, K₃PO₄, and XPhos Pd G2 to a reaction vial equipped with a stir bar.

-

Solvent: Add the THF/Water mixture.

-

Inertion: Seal the vial and purge with inert gas (needle flush) for 5 minutes.

-

Reaction: Heat at 60°C (for bromides) or 80°C (for chlorides) for 2–6 hours.

-

Note: K₃PO₄ is preferred here as it buffers at a higher pH, protecting the boronic acid from protodeboronation better than carbonates in some cases.

The "Self-Purifying" Workup Workflow

One of the greatest advantages of synthesizing acidic products is the ability to use pH switching for purification, often eliminating the need for column chromatography.

Figure 2: Acid-Base workup strategy. Non-acidic impurities (ligands, de-halogenated starting material, homocoupled biaryls) are removed in the organic wash while the product remains in the aqueous phase.

Troubleshooting & Optimization

| Issue | Diagnosis | Corrective Action |

| Protodeboronation | Boronic acid loses B(OH)2 replaced by H. Common with ortho-substituents or electron-poor rings. | 1. Switch base to K₃PO₄ (anhydrous conditions).2. Lower temperature.3. Use MIDA boronates or Trifluoroborates (slow release). |

| Homocoupling | Two boronic acids couple (Ar'-Ar'). Caused by Oxygen. | 1. Rigorous degassing (Freeze-Pump-Thaw).2. Verify inert atmosphere during heating. |

| Low Conversion | Catalyst poisoning by -COO⁻ or poor solubility. | 1. Increase water ratio in solvent.2. Switch to SPhos Pd G2 or XPhos Pd G2 .3. Increase temperature to 100°C (if stable). |

| Product Oiling | Product does not precipitate upon acidification. | 1. Seed with crystal if available.2. Extract the acidified aqueous layer with EtOAc, dry, and recrystallize from Toluene/Heptane. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Maligres, P. E., et al. (2002). Synthesis of the Biaryl Portion of the HIV Protease Inhibitor BMS-232632 via a Suzuki Coupling of a Boronic Acid with a Chlorobenzoic Acid. Tetrahedron Letters, 43(38), 6661-6663. Link

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from aryl halides and carboxylic acids.[2] Angewandte Chemie International Edition, 45(30), 5006-5009. (Context: Decarboxylative approaches). Link

-

Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Conditions. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Benzyl Ether Cleavage in Benzoic Acid Derivatives

Welcome to the technical support center for benzyl ether cleavage, with a specific focus on challenging benzoic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals who encounter specific issues during the deprotection of benzyl ethers on these often-complex substrates. Here, we move beyond simple protocols to explore the underlying chemistry, helping you to diagnose problems and develop robust solutions for your synthetic challenges.

Troubleshooting Guide

This section addresses the most common and challenging issues encountered during the cleavage of benzyl ethers on benzoic acid-containing molecules. We will explore the causality behind these experimental hurdles and provide actionable, field-proven solutions.

Issue 1: Incomplete or Stalled Hydrogenolysis Reaction

One of the most frequent challenges is the incomplete or stalled reaction when using the standard palladium-on-carbon (Pd/C) with a hydrogen source.

Potential Causes & Solutions

-

Catalyst Poisoning : The carboxylic acid moiety, or other functional groups on your benzoic acid derivative, can interact with the palladium catalyst, reducing its activity.[1]

-

Solution 1: Employ an Acidic Solvent. Using acetic acid as a solvent can protonate basic sites on the substrate that might otherwise bind to and poison the catalyst.[1][2] This can also facilitate the debenzylation process by protonating the ether oxygen.[2]

-

Solution 2: Switch to a More Robust Catalyst. Pearlman's catalyst, Pd(OH)₂/C, is often more effective than Pd/C for substrates containing basic nitrogen groups and can be more resilient to poisoning.[1][2]

-

Solution 3: Catalyst Loading and Quality. Ensure you are using a sufficient catalyst loading (typically 10-20 mol%). The quality and age of the Pd/C catalyst can also significantly impact its activity; using a fresh batch is often a simple fix.[3]

-

-

Steric Hindrance : Bulky substituents on the benzoic acid ring, particularly in the ortho positions, can sterically hinder the approach of the substrate to the catalyst surface.[4][5]

-

Solution 1: Increase Hydrogen Pressure. If using a balloon of hydrogen is ineffective, switching to a hydrogenation apparatus that allows for higher pressures can often overcome steric barriers.[6]

-

Solution 2: Alternative Reductive Methods. Catalytic Transfer Hydrogenation (CTH) offers a milder alternative to high-pressure hydrogenation.[7][8] Common hydrogen donors include formic acid or cyclohexene.[7] While effective, be aware that with formic acid, a higher loading of palladium may be necessary.[7]

-

-

Inadequate Mixing/Mass Transfer : In heterogeneous catalysis, efficient interaction between the substrate, hydrogen, and catalyst is crucial.

-

Solution: Vigorous Stirring. Ensure the reaction mixture is being stirred vigorously to keep the catalyst suspended and facilitate mass transfer.

-

Issue 2: Undesired Side Reactions and Substrate Decomposition

The presence of other functional groups on the benzoic acid derivative can lead to unwanted side reactions during debenzylation.

Potential Causes & Solutions

-

Reduction of the Benzoic Acid : Under harsh hydrogenolysis conditions, the carboxylic acid can be reduced to the corresponding benzyl alcohol.

-

Solution: Use Milder Reductive Methods. Catalytic transfer hydrogenation is generally milder than direct hydrogenation and can often avoid over-reduction.[8]

-

Solution: Switch to Non-Reductive Cleavage. If reduction of the benzoic acid is a persistent issue, consider Lewis acid-mediated or oxidative cleavage methods.

-

-

Dehalogenation : If your benzoic acid derivative contains halogen substituents, these can be reductively cleaved during hydrogenolysis.[2]

-

Solution: Careful Catalyst Selection and Control. The choice of catalyst and reaction conditions can influence the selectivity between debenzylation and dehalogenation.[9] Sometimes, using a less active catalyst or lower hydrogen pressure can favor debenzylation.

-